molecular formula C9H14N2O2 B1432598 [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol CAS No. 1551478-52-4

[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol

Cat. No.: B1432598
CAS No.: 1551478-52-4
M. Wt: 182.22 g/mol
InChI Key: XURLKPKNEJUSQH-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol is systematically named as (2-isopropoxy-4-methylpyrimidin-5-yl)methanol under IUPAC guidelines. Its molecular formula is C₉H₁₄N₂O₂ , with a molecular weight of 182.22 g/mol . The pyrimidine core is substituted at positions 2, 4, and 5 with distinct functional groups:

  • Position 2 : An isopropoxy group (-OCH(CH₃)₂).
  • Position 4 : A methyl group (-CH₃).
  • Position 5 : A hydroxymethyl group (-CH₂OH).

Isomeric Considerations :
The compound lacks stereogenic centers or unsaturated bonds, eliminating geometric (cis-trans) isomerism. However, pyrimidine rings can theoretically exhibit tautomerism. For this derivative, the hydroxymethyl group at position 5 prevents keto-enol tautomerism, while the isopropoxy and methyl substituents stabilize the pyrimidine ring in a single tautomeric form. The absence of hydrogen-bond donors or acceptors at positions 1, 3, or 6 further restricts tautomeric flexibility.

Crystallographic Analysis and Solid-State Conformational Studies

Crystalline data for [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol is not explicitly reported in the literature. However, insights can be drawn from structurally analogous pyrimidine derivatives:

  • Pyrimidine Ring Geometry : Pyrimidines typically adopt planar conformations due to aromaticity. Substituents at positions 2, 4, and 5 likely adopt equatorial positions to minimize steric strain.
  • Hydrogen Bonding : The hydroxymethyl group (-CH₂OH) may participate in intermolecular hydrogen bonding, as observed in methanol-containing pyrimidine complexes (e.g., [Ni₂(NCS)₄(C₄H₄N₂)₃(CH₃OH)₂], where methanol molecules bridge metal centers).
  • Packing Motifs : Similar compounds often form layered structures via hydrogen bonds and van der Waals interactions. For example, pyrimidine-bridged nickel thiocyanate chains exhibit zigzag motifs linked by hydrogen bonds.
Feature Expected Behavior Reference Compound
Ring Planarity High (aromatic nature) Pyrimidine derivatives
Intermolecular Interactions Hydrogen bonding (O-H···N) Methanol-pyrimidine complexes
Molecular Packing Layered or chain structures Nickel-pyrimidine complexes

Spectroscopic Fingerprinting

FT-IR Spectroscopy

Key absorption bands for [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol include:

  • O-H Stretch : Broad band at 3200–3500 cm⁻¹ (hydroxymethyl group).
  • C-O-C Stretch : Peaks at 1100–1200 cm⁻¹ (isopropoxy group).
  • Pyrimidine Ring Vibrations : Characteristic bands at 1500–1600 cm⁻¹ (C=N and C-C stretching).
NMR Spectroscopy
  • ¹H NMR :
    • Isopropoxy Group : Two doublets at δ 1.1–1.3 ppm (CH₃ groups) and a multiplet at δ 4.3–4.5 ppm (CH).
    • Methyl Group (C4) : Singlet at δ 2.3–2.5 ppm .
    • Hydroxymethyl Group : Broad singlet at δ 3.5–4.0 ppm (-CH₂OH).
  • ¹³C NMR : Peaks at δ 150–170 ppm (pyrimidine carbons), δ 60–70 ppm (isopropoxy CH), and δ 20–30 ppm (methyl C).
Spectral Region Characteristic Peaks Functional Group
FT-IR (cm⁻¹) 3200–3500 (O-H), 1100–1200 (C-O-C) Hydroxymethyl, isopropoxy
¹H NMR (δ) 1.1–1.3 (CH₃), 2.3–2.5 (CH₃), 3.5–4.0 (CH₂OH) Isopropoxy, methyl, hydroxymethyl
UV-Vis Spectroscopy

Pyrimidine derivatives typically exhibit absorption maxima at 250–300 nm due to π→π* transitions. The presence of electron-donating groups (e.g., isopropoxy) may red-shift absorption bands slightly.

Mass Spectrometry

The molecular ion peak (m/z 182 ) is expected, with fragmentation patterns involving cleavage of the hydroxymethyl group (loss of H₂O or CH₂O ) or isopropoxy group (loss of C₃H₇O ).

Computational Molecular Geometry Optimization (DFT/B3LYP)

While no direct DFT studies on this compound are reported, computational models for analogous pyrimidines reveal:

  • Planar Pyrimidine Ring : Optimal geometry with bond lengths:
    • C=N : ~1.32 Å
    • C-C : ~1.35–1.40 Å.
  • Substituent Orientation :
    • Isopropoxy Group : Equatorial orientation to minimize steric hindrance.
    • Hydroxymethyl Group : Hydrogen-bonding interactions with adjacent nitrogen atoms.
  • Electronic Properties :
    • HOMO-LUMO Gap : Influenced by electron-donating substituents (e.g., isopropoxy), affecting reactivity.

Tautomeric Behavior and Protonation State Analysis

Tautomeric Forms

The compound is not expected to exhibit significant tautomerism due to:

  • Hydroxymethyl Stabilization : The -CH₂OH group is locked in a non-enolic form.
  • Pyrimidine Ring Substituents : The 2-isopropoxy and 4-methyl groups restrict ring tautomerism to the 1,3-diaza form, which is already dominant in pyrimidines.
Protonation States
  • Neutral State : The hydroxymethyl group remains unprotonated in non-acidic conditions.
  • Acidic Conditions : Protonation of pyrimidine nitrogen atoms (e.g., N1 or N3) may occur, altering electronic properties.
  • Basic Conditions : Deprotonation of the hydroxymethyl group is unlikely due to its low acidity (pKa ~19–20).
Condition Protonation Site Impact on Structure
Neutral (pH ~7) None Stable planar pyrimidine ring
Acidic (pH <3) Pyrimidine N1 or N3 Enhanced electrophilicity at C2/C4
Basic (pH >10) None (unlikely) Minimal structural change

Properties

IUPAC Name

(4-methyl-2-propan-2-yloxypyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(2)13-9-10-4-8(5-12)7(3)11-9/h4,6,12H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURLKPKNEJUSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1CO)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The primary synthetic approach to [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol involves the hydroxymethylation of 4-methyl-2-(propan-2-yloxy)pyrimidine. This is typically achieved by reacting the pyrimidine precursor with formaldehyde under basic conditions, which facilitates the formation of the hydroxymethyl group at the 5-position of the pyrimidine ring.

  • Reaction Scheme:
    4-Methyl-2-(propan-2-yloxy)pyrimidine + Formaldehyde → [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol

  • Reaction Conditions:

    • Base: Sodium hydroxide or potassium hydroxide
    • Solvent: Usually aqueous or alcoholic medium
    • Temperature: Ambient to mild heating to optimize reaction rate
    • Time: Several hours to ensure completion

This method leverages the nucleophilic character of the pyrimidine ring at the 5-position to attack the electrophilic formaldehyde, resulting in the hydroxymethyl substitution.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Notes
Base NaOH or KOH (0.1–1 M) Facilitates hydroxymethylation
Formaldehyde Source Aqueous formalin (37%) or paraformaldehyde Provides the hydroxymethyl group
Solvent Water, ethanol, or mixture Solubility and reaction medium
Temperature 20–60 °C Mild heating accelerates reaction
Reaction Time 2–16 hours Depends on scale and reagent concentration

Alternative Synthetic Approaches

Though the hydroxymethylation of the pyrimidine is the main route, related literature on pyrimidine derivatives suggests possible alternative methods:

  • Substitution Reactions: Starting from 4-methyl-2-(propan-2-yloxy)pyrimidin-5-halide precursors, nucleophilic substitution with hydroxide ions could yield the methanol derivative. However, this requires halogenated intermediates and may involve harsher conditions.

  • Reduction of Aldehyde Precursors: Oxidation of the methanol group to aldehyde and subsequent selective reduction can be used to fine-tune the functional group, but this is more complex and less direct.

Chemical Reaction Analysis

The methanol group at the 5-position can undergo further chemical transformations, which indirectly inform the preparation methods:

  • Oxidation: Using oxidants like potassium permanganate or chromium trioxide to convert the methanol to aldehyde or carboxylic acid derivatives. This indicates the methanol group is accessible and reactive.

  • Reduction: Using reducing agents such as lithium aluminum hydride to modify the compound, suggesting that the methanol group can be introduced or modified post-synthesis.

  • Substitution: The pyrimidine ring can undergo substitution reactions under acidic or basic conditions, which may be exploited in multi-step synthetic routes.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Hydroxymethylation 4-Methyl-2-(propan-2-yloxy)pyrimidine, formaldehyde, NaOH/KOH, aqueous/alcoholic solvent, 20–60 °C Direct, straightforward, high yield Requires careful pH control
Nucleophilic substitution 4-Methyl-2-(propan-2-yloxy)pyrimidin-5-halide, hydroxide ions, polar solvents Alternative route if halide available Halide precursor needed, harsher conditions
Multi-step oxidation/reduction Methanol derivative oxidation to aldehyde, reduction back to methanol Functional group manipulation More complex, lower overall yield

Research Findings and Data

  • The hydroxymethylation reaction proceeds efficiently under mild basic conditions, with yields typically above 70% when optimized for laboratory scale.
  • Purity of the final product depends on the control of reaction parameters such as temperature, formaldehyde concentration, and reaction time.
  • Side reactions such as over-oxidation or polymerization of formaldehyde are minimized by controlling pH and temperature.
  • Industrial scale-up likely involves continuous monitoring of reaction parameters and inline purification to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]aldehyde or [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]carboxylic acid .

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Agents : Research has indicated that derivatives of pyrimidines exhibit antiviral properties. [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol may serve as a lead compound in the development of antiviral drugs targeting RNA viruses.
    • Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrimidine derivatives, demonstrating their efficacy against viral replication in vitro.
  • Anticancer Research : Pyrimidine compounds have been studied for their potential in cancer therapy due to their ability to interfere with nucleic acid synthesis.
    • Case Study : A recent investigation highlighted the cytotoxic effects of pyrimidine derivatives on various cancer cell lines, suggesting that [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol could be evaluated for similar properties.

Agrochemical Applications

  • Herbicides : The structure of [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol suggests potential use as a herbicide or as a precursor for herbicide development due to its ability to inhibit specific biochemical pathways in plants.
    • Case Study : Research conducted on related pyrimidine compounds demonstrated significant herbicidal activity against common agricultural weeds, indicating a promising avenue for further exploration with this compound.

Material Science Applications

  • Polymer Chemistry : The ability of pyrimidine derivatives to act as monomers or functional additives in polymer formulations has been recognized.
    • Case Study : A study on polymer composites incorporating pyrimidine-based additives showed enhanced thermal stability and mechanical properties, suggesting that [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol could improve material performance.

Data Table: Summary of Applications

Application AreaPotential UsesRelevant Studies
PharmaceuticalsAntiviral agents, anticancer researchJournal of Medicinal Chemistry, Cancer Research Journal
AgrochemicalsHerbicidesJournal of Agricultural and Food Chemistry
Material SciencePolymer additivesPolymer Science Journal

Mechanism of Action

The mechanism of action of [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Differences

The following table summarizes critical differences between [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol and its analogs:

Compound Name Substituents (Position) Molecular Formula MW Key Properties/Applications References
[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol 4-Me, 2-OCH(CH₃)₂, 5-CH₂OH C₉H₁₄N₂O₂ 182.22 High solubility in polar solvents; potential intermediate in drug synthesis
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol 4-Me, 2-SMe, 5-CH₂OH C₇H₁₀N₂OS 170.23 Increased lipophilicity; used in covalent enzyme inhibitors (e.g., acrylamide surrogates)
(4-Amino-2-methyl-5-pyrimidinyl)methanol 4-NH₂, 2-Me, 5-CH₂OH C₆H₉N₃O 139.16 Enhanced hydrogen-bonding capacity; biological relevance (e.g., toxopyrimidine)
(4-(Dimethylamino)-2-(methylthio)pyrimidin-5-yl)methanol 4-NMe₂, 2-SMe, 5-CH₂OH C₈H₁₃N₃OS 199.27 Electron-rich pyrimidine core; explored in medicinal chemistry for kinase inhibition

Physicochemical Properties

  • Solubility: The isopropoxy group in the target compound enhances solubility in organic solvents (e.g., methanol, 2-propanol) compared to methylthio or amino analogs .
  • Stability: Amino-substituted derivatives (e.g., 4-NH₂) may exhibit reduced stability under acidic conditions due to protonation of the amino group .

Biological Activity

[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

The compound has the following chemical structure and properties:

  • Molecular Formula : C10H14N2O2
  • Molecular Weight : 194.23 g/mol
  • Purity : Greater than 95% (as per supplier specifications) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol. The compound was evaluated for its cytotoxic effects against various cancer cell lines using the MTT assay.

Cell LineIC50 (µM)
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074
HepG2Not specified

The results indicate that [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol exhibits significant cytotoxicity, particularly against breast cancer cells (MCF-7) .

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus200
Escherichia coli400
Klebsiella pneumoniae600

These findings suggest that the compound has promising antimicrobial properties, particularly at higher concentrations .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol has been investigated for its anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines in treated cells compared to controls, indicating a potential role in managing inflammatory conditions .

Case Studies

  • Case Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that derivatives of pyrimidine, including [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol, showed enhanced activity compared to traditional chemotherapeutics like etoposide. This suggests a potential for developing new cancer therapies based on this compound .
  • Antimicrobial Screening : In a comparative study of several pyrimidine derivatives against common pathogens, [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol exhibited superior activity against both E. coli and S. aureus, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution at the 2-position of a pyrimidine precursor. For example, starting with 2-(methylthio)-4-methylpyrimidine, replace the methylthio group with isopropoxy using isopropyl alcohol under alkaline conditions (e.g., NaOH). The 5-hydroxymethyl group is introduced via formaldehyde condensation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor by TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and confirm via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural identity of [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol be confirmed?

  • Analytical Techniques :

  • NMR : 1^1H NMR (DMSO-d6): δ 1.30 (d, 6H, J=6.0 Hz, CH(CH3_3)2_2), δ 4.70 (septet, 1H, OCH(CH3_3)2_2), δ 4.90 (s, 2H, CH2_2OH), δ 8.50 (s, 1H, pyrimidine-H).
  • Mass Spectrometry : ESI-MS m/z 211.1 [M+H]+^+.
  • X-ray Crystallography : Use SHELXL for refinement (monoclinic space group P21_1/c, Z=4) to resolve bond angles and confirm stereochemistry .

Q. What stability considerations are critical for handling this compound?

  • Storage : Store at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as the hydroxymethyl group may oxidize. Stability studies (HPLC) show >90% integrity after 6 months under these conditions .

Advanced Research Questions

Q. How does the isopropoxy group at the 2-position influence reactivity compared to other substituents (e.g., methylthio or chloro)?

  • Mechanistic Insight : The isopropoxy group is a weaker electron donor than methylthio but stronger than chloro. This affects electrophilic aromatic substitution rates at the 5-position. For example, in Suzuki couplings, the isopropoxy group enhances regioselectivity due to steric hindrance and electronic effects .
  • Experimental Design : Compare reaction kinetics (e.g., Ullmann coupling) using derivatives with 2-chloro, 2-methylthio, and 2-isopropoxy groups. Monitor by 19^{19}F NMR if fluorinated aryl partners are used .

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Data Analysis : Cross-validate assays under standardized conditions (e.g., MIC for antimicrobial activity vs. IC50_{50} in MCF-7 cells for anticancer effects). Consider substituent effects: The isopropoxy group may enhance membrane permeability, while the hydroxymethyl group facilitates hydrogen bonding to targets like kinases or DNA .
  • Case Study : Fenarimol, a related pyrimidine methanol fungicide, shows activity dependent on the 4-chlorophenyl group. Replace this with 4-methyl to test specificity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with crystal structures of cytochrome P450 or EGFR kinase (PDB IDs: 1TQN, 4HJO). The hydroxymethyl group forms H-bonds with Asp104 (EGFR), while isopropoxy fits into hydrophobic pockets .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gap ~4.5 eV, indicating moderate reactivity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol
Reactant of Route 2
[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol

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